4-(3-Oxobutanamido)benzamide
Overview
Description
4-(3-Oxobutanamido)benzamide is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is a benzamide derivative that features an amide group attached to a benzene ring, along with an oxobutanamido group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Mechanism of Action
Target of Action
The primary targets of 4-(3-Oxobutanamido)benzamide are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biochemical reactions in the body.
Mode of Action
The exact mode of action of This compound This interaction can alter the normal functioning of these enzymes, resulting in various physiological effects .
Biochemical Pathways
The biochemical pathways affected by This compound Given its targets, it is likely to influence several pathways related to enzyme activity and protein function . The downstream effects of these changes can have significant impacts on cellular processes and overall physiology.
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, given its multiple targets. By interacting with these targets, the compound can influence various cellular processes, potentially leading to changes in cell function and overall physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutanamido)benzamide typically involves the reaction of 4-aminobenzamide with 3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-(3-Oxobutanamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Lacks the oxobutanamido group but shares the benzamide core.
3-Oxobutanoic Acid: Contains the oxo group but lacks the benzamide structure.
N-Benzoyl-4-aminobutyric Acid: Similar structure but with a different amide linkage.
Uniqueness
4-(3-Oxobutanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and reactions are required .
Properties
IUPAC Name |
4-(3-oxobutanoylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMIKIYRAREFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356619 | |
Record name | 4-(3-Oxobutanamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56766-13-3 | |
Record name | 4-(3-Oxobutanamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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